molecular formula C13H11NO3 B1352906 methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate CAS No. 79100-16-6

methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1352906
CAS RN: 79100-16-6
M. Wt: 229.23 g/mol
InChI Key: HLFGLBYUUAFGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : The compound has the following structure:

Molecular Structure Analysis

The molecular structure consists of a benzoate moiety attached to a pyrrole ring. The formyl group (CHO) is positioned at the 2-position of the pyrrole ring. The methoxy group (OCH₃) is linked to the benzoate portion. The bulky N-alkyl side chains contribute to its unique properties .


Physical And Chemical Properties Analysis

Scientific Research Applications

Safety And Hazards

The compound is combustible and poses an acute oral toxicity risk (Category 4). Handle with care .

properties

IUPAC Name

methyl 2-(2-formylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-6-2-3-7-12(11)14-8-4-5-10(14)9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFGLBYUUAFGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate

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